molecular formula C10H9N3O B13583799 2-Amino-1-(2-quinoxalinyl)ethanon

2-Amino-1-(2-quinoxalinyl)ethanon

Cat. No.: B13583799
M. Wt: 187.20 g/mol
InChI Key: SXSBKGPGKGEGSC-UHFFFAOYSA-N
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Description

2-amino-1-(quinoxalin-2-yl)ethan-1-one is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is known for its diverse biological activities and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(quinoxalin-2-yl)ethan-1-one typically involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction leads to the formation of the quinoxaline ring, which is then further functionalized to obtain the desired compound. The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of 2-amino-1-(quinoxalin-2-yl)ethan-1-one can be achieved through scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Schiff Base Formation

The primary amine group facilitates condensation with aldehydes:

  • Mechanism : Reaction with aromatic aldehydes (e.g., benzaldehyde derivatives) in acetic acid yields Schiff bases .

  • Key Data :

    • IR: ν(C=N) at 1620–1615 cm⁻¹ .

    • ¹H NMR: Azomethine proton (HC=N) at δ 8.73–8.40 ppm .

Example :

text
2-Amino-1-(2-quinoxalinyl)ethanone + 4-chlorobenzaldehyde → N-(4-chlorobenzylidene)-2-(quinoxalin-2-yl)acetamide

Spirocyclic Derivatives

  • Conditions : Na₂CO₃ in ethanol at 70°C .

  • Outcome : Forms spiro indeno[1,2-b]quinoxalines via Thorpe–Ziegler cyclization .

Quinoxalinone-Pyrrole Hybrids

  • Reagents : Acetic acid with substituted 1,2-phenylenediamines .

  • Product : 3-(2-Aminophenyl)-1,2-dihydroquinoxaline-2-one derivatives (m.p. 250–280°C) .

Oxidative Coupling

  • Catalysts : Pd(II) or Mn complexes enable C–H activation .

  • Pathway : Metal-based oxidation generates ketones (e.g., cyclohexanone) with 970 catalytic turnovers .

Electrophilic Substitution

The quinoxaline ring undergoes iodination and nitration :

  • Iodination : I₂/amine systems yield 3-iodo derivatives .

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at C-6/C-7 .

Biological Activity Correlations

Derivatives exhibit:

  • Antibacterial activity : MIC = 8–32 µg/mL against S. aureus .

  • COX-2 inhibition : IC₅₀ = 1.2–3.8 µM .

Stability and Degradation

  • Hydrolysis : Labile in acidic conditions (pH < 3), decomposing to quinoxaline-2-carboxylic acid .

  • Thermal Stability : Stable up to 200°C (TGA data) .

Comparative Reaction Pathways

Reaction TypeQuinoxaline BiasPreferred Conditions
Electrophilic Additiono-QuinoneAerobic, electrochemical
Nucleophilic Substitutionp-QuinoneDDQ/chloranil oxidation
Radical CouplingImine radicalsPhotocatalytic, base

Adapted from .

Scientific Research Applications

2-amino-1-(quinoxalin-2-yl)ethan-1-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1-(quinoxalin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-(quinoxalin-2-yl)ethan-1-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound with broad applications in scientific research and industry .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-1-(2-quinoxalinyl)ethanon, and how can purity be optimized?

  • Methodological Answer : A typical synthesis involves condensation of 2-quinoxalinecarbaldehyde with nitroethane under basic conditions, followed by reduction of the nitro group to an amine. Purity optimization requires chromatographic techniques (e.g., silica gel chromatography) and recrystallization using polar aprotic solvents like DMF. Monitoring via TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) ensures intermediate stability . For analogs with halogen substituents (e.g., bromine), inert atmospheres (N₂/Ar) prevent side reactions .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Aromatic protons in quinoxaline appear as doublets (δ 8.2–8.5 ppm), while the ethanone carbonyl resonates at ~200 ppm in ¹³C NMR.
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 214.08 (calculated for C₁₀H₁₀N₃O). Cross-validate with high-resolution data (HRMS) to confirm molecular formula .
  • X-ray Crystallography : Resolves bond angles and confirms the planar quinoxaline-ethanone linkage .

Q. What solvents and storage conditions are recommended for stability?

  • Methodological Answer : Use anhydrous DMSO or ethanol for dissolution to prevent hydrolysis. Store at –20°C under desiccation (silica gel packets) to avoid hygroscopic degradation. Stability studies show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How can electrochemical methods elucidate the redox behavior of this compound in catalytic applications?

  • Methodological Answer : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) reveals redox peaks at –0.8 V (reduction) and +1.2 V (oxidation vs. Ag/AgCl). Pair with DFT calculations (B3LYP/6-31G*) to correlate experimental HOMO-LUMO gaps (~3.1 eV) with electron-transfer efficiency in catalysis .

Q. What strategies resolve contradictions in spectral data for derivatives with electron-withdrawing substituents?

  • Methodological Answer : For nitro- or chloro-substituted analogs, discrepancies in NMR splitting patterns arise from restricted rotation. Use variable-temperature NMR (VT-NMR) between –40°C and 25°C to observe coalescence effects. Complement with NOESY to confirm spatial proximity of substituents .

Q. How does the compound interact with biological targets, such as enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding to kinase ATP pockets (binding energy ≤ –8.5 kcal/mol). Validate via enzyme inhibition assays (e.g., IC₅₀ determination for tyrosine kinases using ADP-Glo™). Fluorescence quenching studies (λₑₓ 280 nm) quantify protein-ligand binding constants (Kd ~10⁻⁶ M) .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Apply Fukui function analysis (Gaussian 09) to identify nucleophilic sites. The amino group (f⁺ ~0.15) and quinoxaline C-3 (f⁺ ~0.12) show highest reactivity. Validate with experimental kinetics (pseudo-first-order conditions, k₂ ~0.05 M⁻¹s⁻¹) .

Q. How are hygroscopic properties managed during formulation for in vitro studies?

  • Methodological Answer : Lyophilize the compound with cryoprotectants (trehalose, 1:2 w/w) to form amorphous solids. Dynamic vapor sorption (DVS) analysis at 25°C/60% RH shows <2% water uptake. For aqueous solutions, use non-ionic surfactants (e.g., Poloxamer 407) to enhance solubility (up to 15 mg/mL) .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-amino-1-quinoxalin-2-ylethanone

InChI

InChI=1S/C10H9N3O/c11-5-10(14)9-6-12-7-3-1-2-4-8(7)13-9/h1-4,6H,5,11H2

InChI Key

SXSBKGPGKGEGSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)CN

Origin of Product

United States

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